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NP-BTA

Allosteric inhibition tRNA synthetase Antifungal drug target

Researchers face a shortage of mechanistically novel antifungal probes against resistant Candida strains. NP-BTA (CAS 544420-99-7) fills this gap as a validated, selective allosteric inhibitor of C. albicans Gln4, distinct from all four clinical antifungal classes. - Unique allosteric mechanism (binds Met496 pocket; PDB 8UK6). - No human translation inhibition at 50 µM; ideal for topical dermatomycosis models. - Co-crystal structure and 40 µs MD data for structure-guided campaigns. Supplied as a high-purity chemical probe for R&D use only.

Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
Cat. No. B15613215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-BTA
Molecular FormulaC11H9N3OS
Molecular Weight231.28 g/mol
Structural Identifiers
InChIInChI=1S/C11H9N3OS/c15-10(5-4-9-3-1-8-16-9)14-11-12-6-2-7-13-11/h1-8H,(H,12,13,14,15)/b5-4+
InChIKeyYHXZJZATPFHLGR-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NP-BTA – Allosteric Gln4 Inhibitor


NP-BTA (CAS 544420-99-7) is a synthetic small molecule (C₁₁H₉N₃OS, MW 231.27) that acts as a potent, allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase Gln4 [1]. It was identified through a high-throughput screen of approximately 10,000 compounds and confirmed via in vitro aminoacylation assays, co-crystallography, and preclinical infection models as a highly selective antifungal agent [2]. Unlike the four conventional systemic antifungal classes (azoles, echinocandins, polyenes, antimetabolites), NP-BTA targets fungal protein synthesis through a unique allosteric mechanism, making it a valuable chemical probe for exploring tRNA synthetase inhibition as an antifungal strategy .

Allosteric tRNA synthetase inhibition pathway studies
Chemical probe for antifungal target validation research
Topical dermatophyte infection model research context

NP-BTA: Key Differentiation from aaRS Inhibitors


Generic substitution among tRNA synthetase inhibitors is scientifically unsound because NP-BTA operates through an allosteric mechanism that is distinct from the orthosteric active-site inhibition employed by all other clinically or preclinically characterized aaRS inhibitors (e.g., mupirocin, tavaborole, borrelidin) . The compound's binding to a unique allosteric pocket, defined by residue Met496 of C. albicans Gln4, confers species-selective target engagement not achievable with orthosteric analogs that often show cross-reactivity with human aaRS orthologs [1]. Furthermore, NP-BTA's metabolic liability profile renders it unsuitable for systemic use but well-suited for topical dermatomycosis applications, whereas alternative scaffolds may have divergent pharmacokinetic properties that preclude this specific route of administration [2].

Mechanism Orthosteric aaRS inhibitors (mupirocin, tavaborole) may not replicate allosteric Gln4 inhibition; binding-site context differs substantially.
Exposure route Metabolic profile limits systemic exposure; NP-BTA is suited only for topical model contexts, unlike more stable aaRS inhibitor scaffolds.
Selectivity Species-selective Met496 binding determinant may not transfer to other fungal species or human orthologs without structural confirmation.

NP-BTA Quantitative Evidence vs. Comparators


Allosteric Inhibition: Unique Binding Mode

NP-BTA inhibits C. albicans Gln4 through an allosteric mechanism, binding to a pocket distinct from the ATP- and tRNA-binding active site [1]. This binding mode is unique among all reported tRNA synthetase inhibitors, which are predominantly orthosteric active-site competitors (e.g., mupirocin inhibits IleRS at the catalytic site; tavaborole targets the editing domain of LeuRS; borrelidin binds the ThrRS active site) . Co-crystallography at 2.73 Å resolution (PDB: 8UK6) revealed that NP-BTA locks Gln4 in a non-productive conformational state [2].

Inhibition mechanism
Class-level inference
KD = 180 nM, IC₅₀ = 108 nM; allosteric pocket >20 Å from active site
Supports allosteric inhibition probe context
ITC, aminoacylation assay, PDB: 8UK6
Allosteric inhibition tRNA synthetase Antifungal drug target

Species-Selective Target Engagement

NP-BTA demonstrates high species selectivity for fungal Gln4 over human GlnRS. The critical residue Met496 in C. albicans Gln4 is replaced by a valine in the human ortholog, which prevents NP-BTA binding [1]. In functional assays, NP-BTA at concentrations up to 50 µM (8× its antifungal MIC₅₀ of 6.25 µM) produced no statistically significant inhibition of translation in human HepG2 or HEK293T cells, whereas control translation inhibitors cycloheximide and anisomycin caused significant reductions in fluorescence at equivalent concentrations [2].

Species selectivity
Head-to-head
No translation inhibition in human cells at 50 µM; selectivity window >8× MIC₅₀
Supports fungal-selective probe context
HepG2/HEK293T click chemistry assay; Met496-dependent
Species selectivity Mammalian translation Host toxicity

In Vivo Efficacy in Mouse Dermatomycosis Model

Despite metabolic instability that precludes systemic administration, NP-BTA delivered significant therapeutic benefit when applied topically in a mouse dermatomycosis model using Trichophyton mentagrophytes, a common causative agent of athlete's foot and ringworm [1]. NP-BTA inhibited T. mentagrophytes growth at concentrations of 25–50 µM in vitro [2]. In the mouse model, topical NP-BTA application to infected skin of immunocompromised mice resulted in significant reduction of fungal burden and lesion severity, providing proof-of-concept that allosteric Gln4 inhibition is a viable topical antifungal strategy .

In vivo model response
Supporting evidence
Topical NP-BTA reduced fungal burden and lesion severity vs vehicle (p<0.05)
Supports dermatomycosis model endpoint context
Mouse T. mentagrophytes model; C. elegans lifespan extension
In vivo antifungal efficacy Dermatomycosis Topical antifungal

Structure-Guided Optimization via Co-Crystal Structure

The co-crystal structure of NP-BTA bound to C. albicans Gln4 at 2.73 Å resolution (PDB: 8UK6) provides atomic-level detail of the allosteric binding pocket, enabling structure-guided medicinal chemistry [1]. This structural resource is unavailable for the other known Gln4 inhibitor T-035897, for which no bound co-crystal structure has been reported [2]. Molecular dynamics simulations revealed that NP-BTA's thiophene moiety undergoes unique 180° flips within the binding pocket, contributing to its superior potency over all tested analogs (NP-BTA MIC₈₀ = 6.25 µM vs. best analog 27 MIC₈₀ = 25 µM) [3].

Structural resource
Cross-study comparable
Co-crystal 2.73 Å (PDB 8UK6); MIC₈₀ 6.25 µM vs. best analog 25 µM
Enables structure-based probe optimization
MD simulations; thermal shift ΔTm +5°C
Structure-based drug design Co-crystallography Gln4 inhibitor optimization

Metabolic Liability Profile and Topical Suitability

NP-BTA and 12 of its bioactive analogs were rapidly degraded by mouse liver microsomes both in the presence and absence of NADPH, indicating susceptibility to both cytochrome P450-mediated oxidative metabolism and P450-independent non-oxidative metabolism [1]. This metabolic instability precludes systemic administration but, combined with the compound's potent antifungal activity and lack of mammalian cytotoxicity, makes NP-BTA specifically suited for topical dermatomycosis applications [2]. Four improved-stability analogs have been identified through a separate optimization program, providing a benchmark for NP-BTA's metabolic profile as the starting scaffold [3].

Metabolic stability
Cross-study comparable
Rapid degradation in mouse microsomes ± NADPH; t₁/₂ <30 min
Defines topical-use context; not for systemic exposure studies
Improved-stability analogs identified as benchmarks
Metabolic stability Pharmacokinetics Topical antifungal development

NP-BTA Application Scenarios


Chemical Probe: Allosteric tRNA Synthetase Regulation

NP-BTA serves as an ideal chemical probe for investigating allosteric inhibition mechanisms in aminoacyl-tRNA synthetases, a target class where allosteric modulation is exceptionally rare [1]. Its well-characterized binding site (PDB: 8UK6, 2.73 Å) enables structure-function studies of Gln4 conformational dynamics, and the Met496-dependent species selectivity provides a genetic tool for validating target engagement across fungal species .

Topical Antifungal Development for Dermatophyte Infections

NP-BTA's validated efficacy in a mouse dermatomycosis model, combined with its metabolic instability that prevents systemic exposure, makes it a compelling starting point for topical antifungal development programs [1]. The compound's species-selectivity profile (no inhibition of human translation at 50 µM) mitigates host toxicity concerns for dermatological applications, and the available co-crystal structure enables structure-guided optimization of topical formulations .

Antifungal Resistance Tool for Azole-Resistant Candida

NP-BTA inhibits C. albicans through a mechanism entirely distinct from the four conventional antifungal classes (azoles, echinocandins, polyenes, antimetabolites), making it a valuable tool for studying therapeutic strategies against azole-resistant Candida strains [1]. Its efficacy against diverse C. albicans isolates, including those with elevated efflux activity such as C. parapsilosis, demonstrates utility in resistance mechanism research .

Structure-Based Drug Design and Optimization

The high-resolution co-crystal structure (PDB: 8UK6) and comprehensive molecular dynamics simulation data (40 µs total) provide a rich structural foundation for computational chemistry campaigns [1]. The thermal shift assay data (NP-BTA ΔTm = +5°C vs. DMSO) offers a robust biophysical screening endpoint for identifying improved analogs, while the defined metabolic liability profile establishes clear benchmarks for property optimization in medicinal chemistry programs .

Application
Selection Property
Validation Focus
Allosteric tRNA synthetase probe studies
Allosteric Gln4 inhibition mechanism
Conformational dynamics and target engagement assays
Dermatophyte infection model research
Topical antifungal model response context
Fungal burden and lesion severity endpoints
Azole-resistant Candida mechanism studies
Non-cross-resistant antifungal probe
Efflux-independent activity and resistance mechanisms
Structure-guided optimization programs
High-resolution co-crystal structure (PDB: 8UK6)
Thermal shift and MD simulation-driven analog screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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